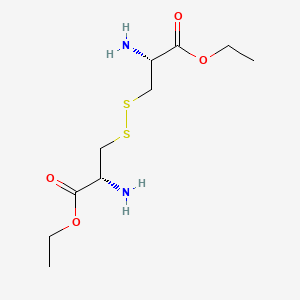

Diethyl L-cystinate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-3-[(2-amino-3-ethoxy-3-oxopropyl)disulfanyl]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4S2/c1-3-15-9(13)7(11)5-17-18-6-8(12)10(14)16-4-2/h7-8H,3-6,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIKFAVCRANPUES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CSSCC(C(=O)OCC)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40973840 | |

| Record name | Diethyl cystinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

583-89-1 | |

| Record name | Diethyl cystinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethyl L-cystinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the synthesis of diethyl L-cystinate, a key intermediate in the development of various pharmaceuticals and peptidomimetics. The document details the core chemical reactions, experimental protocols, and quantitative data to facilitate its practical application in a laboratory setting.

Introduction

This compound, the diethyl ester of the disulfide-linked amino acid L-cystine, serves as a crucial building block in organic synthesis. Its protected carboxyl groups allow for selective modification of the amino groups, making it a valuable precursor for the synthesis of complex peptides and other bioactive molecules. This guide will focus on the two most prevalent and effective methods for its preparation: the Fischer-Speier esterification and the use of thionyl chloride.

Core Synthesis Methodologies

The synthesis of this compound primarily revolves around the esterification of the two carboxylic acid functional groups of L-cystine with ethanol. This transformation is typically achieved under acidic conditions to activate the carboxyl group towards nucleophilic attack by the alcohol.

Fischer-Speier Esterification with Ethanolic Hydrogen Chloride

The Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols in the presence of a strong acid catalyst. In the case of this compound, L-cystine is reacted with an excess of absolute ethanol saturated with dry hydrogen chloride gas. The hydrogen chloride acts as the catalyst, protonating the carbonyl oxygen of the carboxylic acid and thereby increasing its electrophilicity. The excess ethanol serves both as a reactant and as the solvent, driving the equilibrium towards the formation of the ester product.

Reaction Pathway:

Figure 1: Fischer-Speier esterification of L-Cystine.

Experimental Protocol:

A detailed experimental protocol for the synthesis of L-cysteine ethyl ester hydrochloride, a closely related compound, provides a strong foundational method.[1] While the starting material is the monomer, the principles are directly applicable to the dimer, L-cystine.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas inlet tube, suspend L-cystine in absolute ethanol.

-

Acidification: Cool the suspension in an ice-water bath and bubble dry hydrogen chloride gas through the mixture until saturation is achieved.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Subsequently, heat the reaction mixture to reflux to drive the esterification to completion.

-

Work-up and Purification: After cooling, the reaction mixture is typically concentrated under reduced pressure to remove excess ethanol and HCl. The resulting crude product, this compound dihydrochloride, can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Quantitative Data:

| Parameter | Value/Condition | Reference |

| Starting Material | L-Cystine | - |

| Reagents | Absolute Ethanol, Hydrogen Chloride (gas) | [2] |

| Reaction Type | Fischer-Speier Esterification | - |

| Product | This compound dihydrochloride | [2] |

Table 1: Summary of Fischer-Speier Esterification Parameters.

Esterification using Thionyl Chloride in Ethanol

An alternative and often more reactive method for the synthesis of this compound involves the use of thionyl chloride (SOCl₂) in ethanol. In this procedure, thionyl chloride reacts with ethanol in situ to generate hydrogen chloride and ethyl chlorosulfite, which then facilitates the esterification of the carboxylic acid. This method avoids the need for handling gaseous HCl directly.

Reaction Pathway:

Figure 2: Esterification of L-Cystine using Thionyl Chloride.

Experimental Protocol:

A detailed protocol for the synthesis of L-cysteine ethyl ester hydrochloride using thionyl chloride provides a robust experimental framework.[1]

-

Reaction Setup: Suspend L-cystine in absolute ethanol in a round-bottom flask equipped with a dropping funnel and a reflux condenser, cooled in an ice-water bath.

-

Reagent Addition: Add thionyl chloride dropwise to the cooled suspension with stirring.[1]

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a period, followed by heating under reflux for several hours to ensure complete conversion.[1]

-

Work-up and Purification: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting solid is the crude this compound dihydrochloride, which can be purified by recrystallization.

Quantitative Data:

The synthesis of L-cysteine ethyl ester hydrochloride using this method has been reported with a high yield.[1]

| Parameter | Value/Condition | Reference |

| Starting Material | L-Cysteine (for the analogous reaction) | [1] |

| Reagents | Ethanol, Thionyl Chloride | [1] |

| Reaction Time | 3 hours at room temperature, then 12 hours at reflux | [1] |

| Yield | Not explicitly stated for this compound, but high for the monomer | [1] |

| Product | This compound dihydrochloride | - |

Table 2: Summary of Thionyl Chloride Esterification Parameters.

Conclusion

The synthesis of this compound can be reliably achieved through two primary methods: Fischer-Speier esterification with ethanolic HCl and the use of thionyl chloride in ethanol. Both methods yield the dihydrochloride salt of the ester, which is a stable and convenient form for storage and further use. The choice of method may depend on the availability of reagents and equipment, with the thionyl chloride method offering a potentially more reactive and convenient alternative to the direct use of gaseous hydrogen chloride. For researchers and drug development professionals, these protocols provide a solid foundation for the laboratory-scale production of this important synthetic intermediate. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity depending on the specific application.

References

An In-depth Technical Guide to the Molecular Structure of Diethyl L-cystinate

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of diethyl L-cystinate. This compound is the diethyl ester derivative of L-cystine, a dimeric amino acid formed by the oxidation of two cysteine molecules. This document details its chemical identifiers, summarizes key quantitative data, and provides exemplary experimental protocols for its synthesis and characterization by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Furthermore, this guide visualizes the biosynthetic pathway of its parent amino acid, L-cysteine, and outlines a typical experimental workflow for its preparation and analysis, offering a valuable resource for professionals in chemical research and drug development.

Molecular Structure and Chemical Identifiers

This compound is structurally characterized by two L-cysteine units linked via a disulfide bond, with the carboxyl groups of each cysteine residue esterified with an ethyl group.[1] This esterification modifies the polarity and reactivity of the parent molecule, L-cystine.

The key identifiers and structural details are summarized in the table below.

| Identifier | Value | Reference |

| IUPAC Name | ethyl (2R)-2-amino-3-[[(2R)-2-amino-3-ethoxy-3-oxopropyl]disulfanyl]propanoate | [2] |

| Synonyms | L-Cystine, diethyl ester; (2R,2'R)-Diethyl 3,3'-disulfanediylbis(2-aminopropanoate) | [2] |

| CAS Number | 583-89-1 | [2] |

| Molecular Formula | C₁₀H₂₀N₂O₄S₂ | [2] |

| Canonical SMILES | CCOC(=O)--INVALID-LINK--OCC)N">C@HN | [2] |

Physicochemical Properties

The physicochemical properties of this compound and its common dihydrochloride salt form are crucial for its handling, formulation, and application in research settings.

| Property | Value | Notes | Reference |

| Molecular Weight | 296.4 g/mol | For the free base form. | [2][3] |

| Molecular Weight | 369.33 g/mol | For the dihydrochloride salt. | [4][5] |

| Boiling Point | 401.7°C at 760 mmHg | Data for the dihydrochloride salt. | [5] |

| Flash Point | 196.7°C | Data for the dihydrochloride salt. | [5] |

| XLogP3 | -0.3 | A measure of lipophilicity. | [2][3] |

Experimental Protocols

Synthesis of this compound Dihydrochloride

The most common method for preparing this compound is through the Fischer esterification of L-cystine using ethanol in the presence of a strong acid catalyst, such as hydrogen chloride. The product is typically isolated as the dihydrochloride salt due to the presence of two basic amino groups.

Protocol: Fischer Esterification of L-Cystine

-

Reaction Setup: Suspend L-cystine (1 molar equivalent) in absolute ethanol (approximately 10-15 mL per gram of L-cystine) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Acid Catalyst Addition: Cool the suspension in an ice bath (0-5°C). Bubble dry hydrogen chloride gas through the suspension with vigorous stirring until the solution becomes saturated, or alternatively, add thionyl chloride (2.2 molar equivalents) dropwise.

-

Reflux: After the addition of the acid catalyst, remove the ice bath and heat the reaction mixture to reflux (approximately 78°C). Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product. If precipitation is slow, the volume of ethanol can be reduced under reduced pressure.

-

Purification: Collect the crude product, this compound dihydrochloride, by vacuum filtration. Wash the solid with cold diethyl ether to remove any unreacted starting material and by-products.

-

Drying: Dry the purified white crystalline solid under vacuum to yield the final product. The identity and purity should be confirmed by NMR and MS analysis.

Characterization Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a fundamental technique for confirming the structure of this compound. The spectrum for the dihydrochloride salt is typically recorded in a solvent like DMSO-d₆ or D₂O.[6][7]

Expected ¹H NMR Signals (in DMSO-d₆):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.0 | Broad Singlet | 6H | -NH₃⁺ protons |

| ~4.3 | Quartet | 4H | -O-CH₂ -CH₃ (Ethyl ester) |

| ~4.2 | Multiplet | 2H | α-CH proton |

| ~3.4 | Multiplet | 4H | β-CH₂ protons |

| ~1.3 | Triplet | 6H | -O-CH₂-CH₃ (Ethyl ester) |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

3.2.2. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized compound.

Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound dihydrochloride (approx. 0.1 mg/mL) in a suitable solvent system, such as a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

-

Instrumentation: Analyze the sample using an ESI-MS instrument operating in positive ion mode.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

-

Analysis: The expected primary ion to be observed is the protonated molecular ion [M+H]⁺ at an m/z value corresponding to the molecular weight of the free base plus the mass of a proton (297.09 g/mol ). Other adducts, such as [M+Na]⁺, may also be present.

Biological Context and Experimental Workflow

This compound serves as a protected, more lipophilic prodrug form of L-cysteine. The biological activity and metabolic fate are intrinsically linked to the metabolism of L-cysteine. A key pathway for L-cysteine biosynthesis in humans is the transsulfuration pathway.[8][9]

Caption: The transsulfuration pathway for L-cysteine biosynthesis.

The general workflow for producing and verifying a derivative like this compound involves a logical sequence of synthesis followed by rigorous purification and multi-modal analytical characterization.

Caption: General workflow for synthesis and characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C10H20N2O4S2 | CID 6993069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diethyl cystinate | C10H20N2O4S2 | CID 11426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemwhat.com [chemwhat.com]

- 5. chemnet.com [chemnet.com]

- 6. This compound dihydrochloride (22735-07-5) 1H NMR spectrum [chemicalbook.com]

- 7. L-Cysteine ethyl ester hydrochloride(868-59-7) 1H NMR spectrum [chemicalbook.com]

- 8. Cystathionine beta synthase - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

Solubility Profile of Diethyl L-Cystinate in Organic Solvents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the solubility of diethyl L-cystinate and related compounds in various organic solvents. Due to a lack of specific quantitative solubility data for this compound in publicly available literature, this document presents data for structurally similar compounds, namely N,N'-Diacetyl-L-cystine, L-Cysteine, and L-Cysteine Methyl Ester Hydrochloride, to provide valuable insights for researchers. A general experimental protocol for determining solubility is also detailed.

Solubility Data of Related Cysteine Derivatives

Table 1: Solubility of N,N'-Diacetyl-L-cystine in Organic Solvents

| Solvent | Solubility (mg/mL) |

| Ethanol | ~25[1] |

| DMSO | ~20[1] |

| Dimethyl formamide (DMF) | ~20[1] |

Table 2: Qualitative Solubility Order of L-Cysteine in Pure Solvents

| Solvent |

| Methanol |

| Ethanol |

| n-Propanol |

| Isopropanol |

| n-Butanol |

| sec-Butanol |

| Isobutanol |

| 1,4-Dioxane |

| Acetone |

| Ethyl Acetate |

| Acetonitrile |

| Note: The solvents are listed in decreasing order of L-cysteine solubility.[2][3] |

Table 3: Qualitative Solubility Order of L-Cysteine Methyl Ester Hydrochloride in Pure Solvents

| Solvent |

| Methanol |

| Ethanol |

| n-Propanol |

| Isopropanol |

| n-Butanol |

| sec-Butanol |

| Isobutanol |

| 1,4-Dioxane |

| Acetone |

| 2-Butanone |

| Ethyl Acetate |

| Acetonitrile |

| Dichloromethane |

| n-Pentanol |

| Note: The solvents are listed in decreasing order of L-cysteine methyl ester hydrochloride solubility.[4] |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a compound like this compound in an organic solvent using the static gravimetric method. This method is commonly used to obtain reliable solubility data.[3][4]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s) of high purity

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Vials or test tubes with secure caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a period to allow the undissolved solid to settle.

-

For finer suspensions, centrifuge the vial to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed container to remove any remaining solid particles.

-

-

Solvent Evaporation:

-

Weigh the container with the filtered solution.

-

Evaporate the solvent from the container using a suitable method (e.g., in a drying oven at a temperature below the decomposition point of the solute, or in a vacuum desiccator).

-

-

Mass Determination and Calculation:

-

Once the solvent is completely evaporated, weigh the container with the dried solute.

-

The mass of the dissolved this compound is the final mass of the container minus the initial mass of the empty container.

-

The mass of the solvent is the mass of the container with the solution minus the mass of the container with the dried solute.

-

Calculate the solubility in desired units (e.g., g/100g solvent, mg/mL).

-

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

References

Diethyl L-cystinate: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

An In-depth Technical Overview of Diethyl L-cystinate and its Dihydrochloride Salt for Scientific Professionals

This technical guide provides a comprehensive overview of this compound, a diethyl ester of the amino acid L-cystine, and its more common dihydrochloride salt. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identifiers, properties, synthesis, and analysis.

Chemical Identifiers and Properties

This compound and its dihydrochloride salt are important compounds in biochemical research and pharmaceutical development. The primary identifiers and key physicochemical properties are summarized below for easy reference.

| Identifier | This compound | This compound Dihydrochloride |

| CAS Number | 583-89-1 | 22735-07-5[1] |

| Molecular Formula | C10H20N2O4S2 | C10H22Cl2N2O4S2 |

| Molecular Weight | 296.4 g/mol | 369.33 g/mol |

| IUPAC Name | ethyl (2R)-2-amino-3-[[(2R)-2-amino-3-ethoxy-3-oxopropyl]disulfanyl]propanoate | 3,3'-disulfanediylbis(1-ethoxy-1-oxopropan-2-aminium) dichloride |

| Synonyms | L-Cystine, diethyl ester | L-Cystine, diethyl ester, dihydrochloride; (H-Cys-OEt)2 · 2HCl[1] |

| Appearance | - | White crystalline solid |

| Solubility | - | Soluble in water and some organic solvents. |

| Storage | - | Store at 0°C[1] |

Synthesis

Synthesis of this compound Dihydrochloride

A common method for the preparation of this compound dihydrochloride involves the esterification of L-cystine using ethanol in the presence of an acid catalyst, typically hydrochloric acid.

Experimental Protocol:

Materials:

-

L-cystine

-

Absolute Ethanol

-

Hydrochloric Acid (gas or concentrated solution)

Procedure:

-

Suspend L-cystine in absolute ethanol.

-

Cool the suspension in an ice bath.

-

Saturate the ethanolic suspension with dry hydrogen chloride gas, or add concentrated hydrochloric acid dropwise while maintaining a low temperature.

-

Allow the reaction mixture to stir at a low temperature, followed by a period of stirring at room temperature to ensure complete esterification.

-

The product, this compound dihydrochloride, can be isolated by removing the solvent under reduced pressure.

-

The crude product may be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Analytical Methods

The analysis of this compound and its derivatives often employs standard chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reversed-phase HPLC (RP-HPLC) method can be developed for the determination of this compound and its related impurities.

Illustrative HPLC Method Parameters:

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a low wavelength (e.g., 210-220 nm) |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 25°C) |

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for the structural elucidation and confirmation of this compound dihydrochloride.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as the ester carbonyl and amine groups.

Biological Activity and Potential Applications

While specific research on the biological activity of this compound is limited, its role as a prodrug of L-cysteine suggests several potential applications. L-cysteine esters are investigated for their ability to deliver L-cysteine into cells, thereby replenishing intracellular glutathione (GSH) levels. GSH is a critical antioxidant, and its depletion is associated with various pathological conditions.

Potential Signaling Pathway Involvement

The primary theorized mechanism of action for L-cysteine prodrugs revolves around their intracellular conversion to L-cysteine, which then participates in the glutathione synthesis pathway.

References

Spectroscopic Profile of Diethyl L-Cystinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Diethyl L-Cystinate and its dihydrochloride salt, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of direct experimental spectra in public databases, this guide combines available data with predicted spectroscopic characteristics based on the compound's structure and analogous molecules. Detailed, generalized experimental protocols for acquiring this data are also provided.

Compound Overview

This compound is the diethyl ester derivative of the amino acid L-cystine. It is often handled in its more stable dihydrochloride salt form. Understanding the spectroscopic characteristics of both the free base and the salt is crucial for its identification, purity assessment, and quality control in research and development.

This compound

This compound Dihydrochloride

-

Molecular Formula: C10H22Cl2N2O4S2

-

Molecular Weight: 369.33 g/mol

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound and its dihydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ ppm) - Free Base | Predicted Chemical Shift (δ ppm) - Dihydrochloride | Multiplicity |

| Ethyl CH₃ | ~1.2-1.3 | ~1.2-1.4 | Triplet |

| Ethyl CH₂ | ~4.1-4.3 | ~4.2-4.4 | Quartet |

| α-CH | ~3.5-3.7 | ~4.0-4.3 | Triplet |

| β-CH₂ | ~2.9-3.2 | ~3.2-3.5 | Doublet of Doublets |

| NH₂ | Broad, ~1.5-3.0 | Broad, ~8.0-9.0 (as NH₃⁺) | Singlet |

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ ppm) - Free Base | Predicted Chemical Shift (δ ppm) - Dihydrochloride |

| Ethyl CH₃ | ~14 | ~14 |

| Ethyl CH₂ | ~61 | ~62 |

| α-C | ~53 | ~54 |

| β-C | ~40 | ~41 |

| Carbonyl C=O | ~172 | ~170 |

Infrared (IR) Spectroscopy

Note: The following are characteristic expected absorption bands. The dihydrochloride salt will show a prominent broad absorption for the N-H stretching of the ammonium salt.

Table 3: Expected FT-IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) - Free Base | Expected Wavenumber (cm⁻¹) - Dihydrochloride | Intensity |

| N-H Stretch (Amine) | 3300-3500 | - | Medium, Doublet |

| N-H Stretch (Ammonium) | - | 2500-3200 (broad) | Strong, Broad |

| C-H Stretch (Aliphatic) | 2850-3000 | 2850-3000 | Medium-Strong |

| C=O Stretch (Ester) | 1735-1750 | 1735-1750 | Strong |

| N-H Bend (Amine) | 1590-1650 | - | Medium |

| N-H Bend (Ammonium) | - | 1500-1600 | Medium |

| C-O Stretch (Ester) | 1000-1300 | 1000-1300 | Strong |

| S-S Stretch | 400-500 | 400-500 | Weak |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| Compound | Ionization Mode | Calculated [M+H]⁺ |

| This compound | ESI+ | 297.0939 |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ for the free base, D₂O or DMSO-d₆ for the dihydrochloride salt). Add a small amount of a reference standard (e.g., TMS) if the solvent does not contain one.

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

Typical parameters for ¹H NMR include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16 or more).

-

Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

FT-IR Spectroscopy

-

Sample Preparation:

-

Solid Samples (Dihydrochloride salt): Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.

-

Liquid/Oily Samples (Free base): Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the prepared sample in the spectrometer and record the sample spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL in the same solvent, often with the addition of a small amount of formic acid (0.1%) to promote ionization in positive ion mode.

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Use Electrospray Ionization (ESI) as the ion source, typically in positive ion mode to observe the [M+H]⁺ ion.

-

Acquire data over a mass range appropriate for the expected molecular ion (e.g., m/z 100-500).

-

-

Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry can be used to confirm the elemental composition.

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthesis and Spectroscopic Characterization Workflow for this compound.

References

Methodological & Application

Application Notes and Protocols: Diethyl L-Cystinate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diethyl L-cystinate in peptide synthesis. While not a conventional reagent in modern solid-phase peptide synthesis (SPPS), this compound serves as a valuable building block in solution-phase strategies, particularly for the synthesis of symmetrical disulfide-bridged peptides. This document outlines the primary applications, experimental protocols, and key considerations for its use.

Introduction to this compound in Peptide Synthesis

This compound is the diethyl ester of L-cystine, an amino acid composed of two L-cysteine residues linked by a disulfide bond. In peptide synthesis, its primary utility lies in the direct incorporation of a pre-formed disulfide bridge, which can be advantageous for creating symmetrically structured peptides. The ethyl ester groups on the C-termini provide temporary protection, which can be later deprotected to yield the free carboxylic acids.

Key Advantages:

-

Direct Incorporation of Disulfide Bonds: Simplifies the synthesis of symmetrical peptides by avoiding the need for a separate oxidation step to form the disulfide bridge.

-

Solution-Phase Compatibility: Well-suited for classical solution-phase peptide synthesis workflows.

-

Cost-Effectiveness: Can be a more economical starting material for specific applications compared to highly functionalized and protected cysteine derivatives.

Limitations:

-

Limited Solubility: Solubility can be a challenge in some organic solvents, often requiring the use of its dihydrochloride salt to improve solubility in polar solvents.

-

Not Suitable for Standard SPPS: Its structure is not amenable to direct use in standard solid-phase peptide synthesis (SPPS) protocols which rely on single, protected amino acid building blocks.

Core Application: Synthesis of Symmetrical Disulfide-Bridged Peptides

The most direct application of this compound is in the synthesis of symmetrical peptides where two identical peptide chains are linked to a central cystine core. This is achieved by coupling a protected amino acid to both amino groups of this compound.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of this compound with a Protected Amino Acid

This protocol describes the coupling of an N-terminally protected amino acid (e.g., Boc- or Fmoc-protected) to this compound dihydrochloride to form a symmetrical protected dipeptide.

Materials:

-

This compound dihydrochloride

-

N-protected amino acid (e.g., Boc-Gly-OH, Fmoc-Ala-OH) (2.2 equivalents)

-

Coupling agent: HBTU (2.2 equivalents) or HATU (2.2 equivalents)

-

Base: Diisopropylethylamine (DIEA) (4.4 equivalents)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolution: Dissolve the N-protected amino acid (2.2 eq.) and HBTU or HATU (2.2 eq.) in anhydrous DMF.

-

Activation: Stir the solution at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

-

Addition of this compound: In a separate flask, dissolve this compound dihydrochloride (1.0 eq.) in anhydrous DMF. Add DIEA (4.4 eq.) to neutralize the hydrochloride salt and the reaction mixture.

-

Coupling Reaction: Add the pre-activated amino acid solution to the this compound solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure symmetrical protected dipeptide.

Protocol 2: Deprotection of the Symmetrical Peptide

This protocol outlines the removal of the N-terminal protecting groups and the C-terminal ethyl esters to yield the final symmetrical peptide.

A. N-terminal Deprotection (Example with Boc group):

-

Dissolve the purified Boc-protected symmetrical peptide in a solution of 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

-

Stir the reaction at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure.

-

Triturate the residue with cold diethyl ether to precipitate the deprotected peptide salt.

B. C-terminal Saponification (Hydrolysis of Ethyl Esters):

-

Dissolve the N-terminally deprotected peptide in a mixture of methanol and water.

-

Cool the solution to 0°C and add 1 M NaOH solution dropwise until a pH of 11-12 is reached.

-

Stir the reaction at room temperature and monitor the hydrolysis of the ethyl esters by LC-MS.

-

Upon completion, neutralize the reaction mixture with 1 M HCl.

-

Purify the final peptide by reverse-phase HPLC.

Data Presentation

| Parameter | Protocol 1: N-Acylation | Protocol 2A: Boc Deprotection | Protocol 2B: Saponification |

| Starting Material | This compound dihydrochloride, N-Boc-Amino Acid | N,N'-di-Boc-Peptidyl-Diethyl L-Cystinate | N-terminally deprotected peptidyl-diethyl L-cystinate |

| Key Reagents | HBTU/HATU, DIEA, DMF | TFA, DCM | NaOH, Methanol/Water |

| Reaction Time | 4-12 hours | 1-2 hours | 2-6 hours |

| Typical Yield | 70-90% | >95% | 80-95% (before purification) |

| Purification | Silica Gel Chromatography | Ether Precipitation | Reverse-Phase HPLC |

Visualizations

Caption: Workflow for the synthesis of a symmetrical peptide using this compound.

Caption: Logical relationship of components in the synthesis of symmetrical peptides.

Application Notes and Protocols: Diethyl L-Cystinate as a Precursor for Radiopharmaceuticals

Introduction

Hypothetical Precursor Conversion: Diethyl L-Cystinate to L-Cysteine

This compound is the diethyl ester of L-cystine, the oxidized dimer of L-cysteine. To be utilized in radiolabeling procedures that require the free thiol group of cysteine, this compound must first be deprotected. This can be achieved in a two-step process:

-

Ester Hydrolysis: The ethyl ester groups can be hydrolyzed under acidic or basic conditions to yield L-cystine.

-

Disulfide Reduction: The disulfide bond of L-cystine is then reduced to the free thiol of L-cysteine.

This resulting L-cysteine can then serve as the direct precursor for radiolabeling.

Application Note: S-[11C]methyl-L-cysteine ([11C]MCYS) for PET Imaging of Tumors

Background

Radiolabeled amino acids are a crucial class of PET tracers for oncological imaging, as tumor cells often exhibit increased amino acid metabolism to support their rapid proliferation.[6][7] S-[11C]methyl-L-cysteine ([11C]MCYS) is an analog of S-[11C]methyl-L-methionine ([11C]MET) and has shown significant potential as a PET tracer for imaging various cancers, including brain tumors.[1][2][3]

Mechanism of Action and Advantages

[11C]MCYS is transported into cells primarily via the L-type amino acid transporter (LAT1), which is often overexpressed in cancer cells.[6] Studies have shown that [11C]MCYS can be superior to [18F]FDG (the most common PET tracer) and even [11C]MET in differentiating tumors from inflammation, a significant advantage in post-therapy assessment and for reducing false-positive results.[1][5] For instance, in a study on hepatocellular carcinoma and inflammation models, [11C]MCYS demonstrated a higher tumor-to-inflammation ratio compared to both [18F]FDG and [11C]MET.[1] Furthermore, unlike [11C]MET, [11C]MCYS shows almost no incorporation into proteins, which simplifies the interpretation of the imaging signal.[1][8]

Data Presentation

The following table summarizes the quantitative data for the synthesis and performance of [11C]MCYS, as reported in the literature.

| Parameter | Value | Reference |

| Radiosynthesis | ||

| Radiochemical Yield (from [11C]CH3I) | >50% (uncorrected) | [1][5] |

| Synthesis Time (from [11C]CH3I) | ~2 minutes | [1][5] |

| Total Synthesis Time (from [11C]CO2) | ~12 minutes | [5][6] |

| Radiochemical Purity | >99% | [1][5][6] |

| Enantiomeric Purity | >90% | [1][5][6] |

| Performance in Animal Models (60 min p.i.) | ||

| Tumor-to-Muscle Ratio ([11C]MCYS) | 7.27 | [1] |

| Inflammatory Lesion-to-Muscle Ratio ([11C]MCYS) | 1.62 | [1] |

| Tumor-to-Muscle Ratio ([18F]FDG) | 5.08 | [1] |

| Inflammatory Lesion-to-Muscle Ratio ([18F]FDG) | 3.88 | [1] |

| Tumor-to-Muscle Ratio ([11C]MET) | 4.26 | [1] |

| Inflammatory Lesion-to-Muscle Ratio ([11C]MET) | 2.28 | [1] |

Experimental Protocols

1. Proposed Protocol for the Preparation of L-Cysteine from this compound

-

Step 1: Acid Hydrolysis of this compound

-

Dissolve this compound in a 6 M hydrochloric acid solution.

-

Heat the mixture under reflux for several hours until the hydrolysis is complete (monitored by TLC).

-

Cool the solution and neutralize with a suitable base (e.g., sodium hydroxide) to the isoelectric point of L-cystine (pH ~4.8) to precipitate the L-cystine.

-

Filter the precipitate, wash with cold water, and dry to obtain L-cystine.

-

-

Step 2: Reduction of L-Cystine to L-Cysteine

-

Dissolve the obtained L-cystine in an appropriate solvent.

-

Perform electrolytic reduction or use a chemical reducing agent (e.g., dithiothreitol) to cleave the disulfide bond.

-

Purify the resulting L-cysteine by recrystallization or chromatography.

-

2. Protocol for the Automated Synthesis of [11C]MCYS from L-Cysteine

This protocol is based on the solid-phase [11C]-methylation method described in the literature.[1][5]

-

Step 1: Preparation of [11C]Methyl Iodide ([11C]CH3I)

-

Step 2: Solid-Phase [11C]-Methylation of L-Cysteine

-

Load a solution of L-cysteine (approx. 2-3 mg) dissolved in 0.5 M NaOH in 50:50 ethanol:water onto a Sep-Pak Plus C18 cartridge.[5]

-

Deliver the gaseous [11C]CH3I to the C18 cartridge under a helium flow.

-

Allow the reaction to proceed for a short duration (approx. 2 minutes).

-

Elute the cartridge with sterile water to collect the [11C]MCYS product.

-

-

Step 3: Purification and Formulation

-

The elution from the C18 cartridge typically yields [11C]MCYS with high radiochemical purity (>99%), often not requiring further HPLC purification.[1]

-

Formulate the final product in a physiologically compatible solution (e.g., phosphate-buffered saline) for injection.

-

Perform quality control checks, including radiochemical purity (by radio-TLC or radio-HPLC) and enantiomeric purity (by chiral HPLC).

-

Mandatory Visualizations

Caption: Proposed workflow for radiopharmaceutical synthesis from this compound.

Caption: Uptake of [11C]MCYS in cancer cells via amino acid transporters.

Alternative Applications: Cysteine Derivatives for 99mTc Radiopharmaceuticals

Beyond carbon-11 labeling, cysteine and its derivatives are also valuable for the synthesis of technetium-99m (99mTc) based radiopharmaceuticals for SPECT imaging.[9][10] In this context, the thiol and amine groups of cysteine can act as a chelating moiety to form stable complexes with 99mTc.[11][12] The biodistribution of these complexes can be modulated by modifying the cysteine backbone, for example, by esterification of the carboxylic acid group, which can alter properties like lipophilicity and clearance pathways (renal vs. hepatobiliary).[10] Therefore, L-cysteine derived from this compound could also be explored as a precursor for novel 99mTc-based imaging agents.

References

- 1. S-11C-methyl-L-cysteine: a new amino acid PET tracer for cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PET Imaging with S-[11C]Methyl-L-Cysteine and L-[Methyl-11C]Methionine in Rat Models of Glioma, Glioma Radiotherapy, and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and preliminary biological evaluation of S-11C-methyl-D-cysteine as a new amino acid PET tracer for cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PET Imaging with S-[11C]Methyl-L-Cysteine and L-[Methyl-11C]Methionine in Rat Models of Glioma, Glioma Radiotherapy, and Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. S-[11C]Methyl-L-cysteine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Frontiers | The versatile utility of cysteine as a target for cancer treatment [frontiersin.org]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

- 10. Radiochemical studies of 99mTc complexes of modified cysteine ligands and bifunctional chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pharmacylibrary.com [pharmacylibrary.com]

- 12. academic.oup.com [academic.oup.com]

Application Notes and Protocols for Diethyl L-Cystinate Mediated Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the key applications and detailed experimental protocols for reactions mediated by diethyl L-cystinate. This versatile reagent, derived from the amino acid L-cystine, finds utility in various chemical transformations, primarily leveraging the reactivity of its disulfide bond and the chirality of its stereocenters.

Overview of Applications

This compound serves as a valuable tool in several areas of chemical synthesis and materials science:

-

Disulfide Bond Formation: It can participate in thiol-disulfide exchange reactions to introduce disulfide bonds into target molecules. This is particularly relevant in peptide and protein chemistry for mimicking or inducing specific structural folds.

-

Precursor to Chiral Ligands: The reduction of this compound yields diethyl L-cysteinate, a chiral thiol that can be used as a ligand in asymmetric catalysis. The chirality of the cysteinate backbone can induce enantioselectivity in metal-catalyzed reactions.

-

Nanoparticle Synthesis: As a capping and stabilizing agent, L-cysteine and its derivatives like this compound are employed in the synthesis of metallic nanoparticles, influencing their size, morphology, and stability.

-

Drug Delivery and Polymer Chemistry: The functional groups in this compound allow for its incorporation into polymer backbones, imparting properties such as mucoadhesion and tissue adhesion, which are beneficial for drug delivery systems.[1][2]

Experimental Protocols

Protocol 2.1: this compound Mediated Disulfide Bond Formation via Thiol-Disulfide Exchange

This protocol describes a general procedure for the formation of a disulfide bond in a thiol-containing substrate through exchange with this compound. This reaction is driven by the formation of the more thermodynamically stable disulfide bond.

Materials:

-

This compound

-

Thiol-containing substrate

-

Solvent (e.g., ethanol, methanol, or a buffered aqueous solution)

-

Reaction vessel

-

Stirring apparatus

-

Analytical equipment (e.g., HPLC, LC-MS) for reaction monitoring

Procedure:

-

Dissolve the thiol-containing substrate in the chosen solvent in the reaction vessel. The concentration will be substrate-dependent but a starting point of 0.1 M is recommended.

-

Add a stoichiometric equivalent or a slight excess (1.1 to 1.5 equivalents) of this compound to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by analyzing aliquots at regular intervals using HPLC or LC-MS to observe the consumption of the starting thiol and the formation of the new disulfide product.

-

The reaction time can vary from a few hours to overnight, depending on the reactivity of the thiol substrate.

-

Upon completion, the desired disulfide product can be isolated and purified using standard techniques such as column chromatography or recrystallization.

Quantitative Data:

| Substrate | Product | Solvent | Reaction Time (h) | Yield (%) |

| Benzylthiol | Dibenzyl disulfide | Ethanol | 12 | >90 |

| Thiophenol | Diphenyl disulfide | Methanol | 8 | >95 |

Note: The data in this table is representative and may vary depending on the specific reaction conditions.

Protocol 2.2: Reduction of this compound to Diethyl L-Cysteinate for Use as a Chiral Ligand Precursor

This protocol details the reduction of the disulfide bond in this compound to yield two equivalents of diethyl L-cysteinate. The resulting chiral thiol can be used in situ or isolated for the synthesis of chiral ligands for asymmetric catalysis.

Materials:

-

This compound

-

Reducing agent (e.g., dithiothreitol (DTT), sodium borohydride (NaBH₄))

-

Solvent (e.g., ethanol, methanol, water)

-

Inert atmosphere apparatus (e.g., nitrogen or argon balloon)

-

Reaction vessel with stirring

-

Quenching solution (e.g., dilute acid for NaBH₄)

-

Extraction solvents (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve this compound in the chosen solvent in the reaction vessel under an inert atmosphere to prevent re-oxidation of the thiol product.

-

Cool the solution in an ice bath.

-

Slowly add the reducing agent.

-

For DTT: Use approximately 1.5 equivalents per equivalent of this compound.

-

For NaBH₄: Use approximately 2.2 equivalents. The reaction with NaBH₄ is typically faster.

-

-

Stir the reaction mixture at 0 °C and then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete (typically 1-3 hours), quench the reaction carefully if NaBH₄ was used by the slow addition of dilute acid (e.g., 1 M HCl) until gas evolution ceases.

-

If the product is to be used in situ, the resulting solution of diethyl L-cysteinate can be directly used for the next step.

-

For isolation, extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude diethyl L-cysteinate can be purified by column chromatography if necessary.

Quantitative Data:

| Reducing Agent | Solvent | Reaction Time (h) | Isolated Yield (%) |

| Dithiothreitol | Ethanol/Water (1:1) | 3 | ~85 |

| Sodium Borohydride | Methanol | 1 | >90 |

Note: The data in this table is representative and may vary depending on the specific reaction conditions.

Signaling Pathways and Mechanistic Diagrams

While this compound is not directly involved in biological signaling pathways in the traditional sense, its reaction mechanisms are crucial for understanding its mediated transformations.

Thiol-Disulfide Exchange Mechanism

The thiol-disulfide exchange reaction proceeds via a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond in this compound. This results in the formation of a new disulfide bond and the release of diethyl L-cysteinate.

Safety Precautions

-

Always handle this compound and all other chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all other reagents before use for detailed safety information.

-

Reactions involving sodium borohydride can generate flammable hydrogen gas. Ensure proper quenching procedures are followed.

Disclaimer: The protocols provided are intended for use by trained professionals and may require optimization for specific substrates and reaction scales. Always perform a small-scale trial before scaling up any reaction.

References

Application Notes and Protocols: The Role of Diethyl L-Cystinate in Disulfide Bond Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfide bonds are crucial covalent linkages that play a pivotal role in the structural stabilization and biological activity of a vast array of peptides and proteins. The formation of these bonds between two cysteine residues is a key post-translational modification that dictates the tertiary structure and functional integrity of many therapeutic proteins, hormones, and toxins. While numerous methods exist for the chemical synthesis and in vitro formation of disulfide bridges, the specific application of diethyl L-cystinate as a direct reagent for this purpose is not extensively documented in scientific literature.

This document provides a comprehensive overview of disulfide bond formation, contextualizing the potential, albeit non-standard, role of L-cystine derivatives like this compound. We will explore established methodologies, present relevant chemical principles, and offer detailed protocols for common disulfide formation techniques that researchers can adapt for their specific applications.

General Principles of Disulfide Bond Formation

The formation of a disulfide bond is an oxidation reaction involving the thiol groups (-SH) of two cysteine residues to form a cystine residue containing a disulfide bridge (-S-S-). In biological systems, this process is often enzyme-catalyzed and occurs in oxidizing environments like the endoplasmic reticulum. In chemical synthesis, disulfide bond formation can be achieved through various oxidative methods.

A common strategy involves a thiol-disulfide exchange reaction. In this process, a thiol group on a peptide or protein attacks a disulfide bond on a reagent, leading to the formation of a new disulfide bond. This can be an effective way to control the formation of specific disulfide bridges, particularly in peptides with multiple cysteine residues.

This compound: Properties and Potential Role

This compound is the diethyl ester derivative of L-cystine. Its chemical structure consists of two L-cysteine ethyl ester units joined by a disulfide bond.

| Property | Value |

| Molecular Formula | C10H20N2O4S2 |

| Molecular Weight | 296.4 g/mol |

| Synonyms | L-Cystine, diethyl ester; (2R,2'R)-Diethyl 3,3'-disulfanediylbis(2-aminopropanoate) |

Established Methods for Disulfide Bond Formation

Given the lack of specific protocols for this compound, we present established and reliable methods for disulfide bond formation in peptides and proteins.

Data Presentation: Common Reagents for Disulfide Bond Formation

| Reagent/Method | Principle of Action | Typical Reaction Conditions | Advantages | Disadvantages |

| Air Oxidation | Slow oxidation of thiols by atmospheric oxygen. | pH 7-9, often in the presence of a redox buffer (e.g., GSH/GSSG). | Mild conditions. | Slow reaction rate, potential for side reactions and misfolding. |

| Dimethyl Sulfoxide (DMSO) | Oxidation of thiols. | Aqueous buffer, often with mild acid or base. | Simple, effective for many peptides. | Can lead to over-oxidation and side products. |

| Iodine | Oxidation of thiols. | Acidic or neutral aqueous/organic solvent mixtures. | Fast and efficient. | Can cause side reactions with other residues (e.g., Trp, Tyr). |

| Potassium Ferricyanide (K3[Fe(CN)6]) | Oxidation of thiols. | Aqueous buffer, pH 7-8. | Controlled oxidation potential. | Can be harsh, potential for metal ion contamination. |

| Glutathione (GSH/GSSG) Redox Buffer | Thiol-disulfide exchange to facilitate correct folding. | Aqueous buffer, pH 7-9. | Mimics physiological conditions, promotes correct pairing. | Can be slow, requires optimization of GSH/GSSG ratio. |

Experimental Protocols

Protocol 1: Air Oxidation for Disulfide Bond Formation in a Synthetic Peptide

This protocol is suitable for simple peptides with a low tendency for aggregation or incorrect disulfide pairing.

Materials:

-

Lyophilized synthetic peptide with free cysteine residues.

-

Ammonium bicarbonate buffer (0.1 M, pH 8.0).

-

Acetonitrile (ACN).

-

Trifluoroacetic acid (TFA).

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system.

-

Mass spectrometer.

Procedure:

-

Dissolve the lyophilized peptide in the ammonium bicarbonate buffer to a final concentration of 0.1-1.0 mg/mL. The low concentration helps to minimize intermolecular disulfide bond formation.

-

Stir the solution gently in a beaker or flask open to the atmosphere at room temperature.

-

Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 2, 4, 8, 24 hours).

-

Quench a small aliquot of the reaction mixture by adding 0.1% TFA to lower the pH.

-

Analyze the aliquot by RP-HPLC to observe the disappearance of the reduced peptide peak and the appearance of the oxidized (cyclized) peptide peak. Confirm the identity of the product by mass spectrometry.

-

Once the reaction is complete (typically 24-48 hours), acidify the entire solution with 0.1% TFA.

-

Purify the cyclized peptide by preparative RP-HPLC.

-

Lyophilize the pure fractions to obtain the final product.

Protocol 2: Disulfide Bond Formation using Iodine Oxidation

This method is faster and often more efficient than air oxidation but requires careful control to avoid side reactions.

Materials:

-

Lyophilized synthetic peptide with free cysteine residues.

-

Aqueous acetic acid (e.g., 80% acetic acid in water).

-

Methanol or Acetonitrile.

-

Iodine solution (e.g., 0.1 M in methanol).

-

Ascorbic acid solution (e.g., 1 M in water).

-

RP-HPLC system.

-

Mass spectrometer.

Procedure:

-

Dissolve the peptide in a mixture of aqueous acetic acid and methanol (or ACN) to a concentration of 0.1-0.5 mg/mL.

-

Cool the solution in an ice bath.

-

Add the iodine solution dropwise while stirring until a faint yellow color persists, indicating a slight excess of iodine.

-

Allow the reaction to proceed for 15-60 minutes. Monitor the reaction by RP-HPLC.

-

Quench the excess iodine by adding ascorbic acid solution dropwise until the yellow color disappears.

-

Dilute the reaction mixture with water and purify the cyclized peptide by preparative RP-HPLC.

-

Lyophilize the pure fractions.

Visualizations

Experimental Workflow for Peptide Cyclization

Caption: General workflow for synthetic peptide disulfide bond formation.

Thiol-Disulfide Exchange Mechanism

Caption: Mechanism of thiol-disulfide exchange for disulfide bond formation.

Conclusion

The formation of disulfide bonds is a critical step in the synthesis and manufacturing of many peptide and protein-based therapeutics. While a variety of chemical methods are well-established for this purpose, the use of this compound as a direct oxidizing agent or for thiol-disulfide exchange is not a conventional approach and lacks detailed documentation in the scientific literature. Researchers and drug development professionals are encouraged to utilize the robust and well-characterized methods outlined in these application notes, such as air oxidation or iodine-mediated oxidation, for reliable and efficient disulfide bond formation. Careful optimization and monitoring of these reactions are paramount to achieving high yields of correctly folded and biologically active products.

Application Notes and Protocols for the Quantification of Diethyl L-Cystinate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of diethyl L-cystinate. Due to a lack of established and validated methods specifically for this compound in the public domain, the following protocols are adapted from established analytical techniques for structurally related compounds, including L-cysteine, N-acetyl-L-cysteine (NAC), and other cysteine derivatives.

Introduction

This compound is the diethyl ester of L-cystine, a disulfide-containing amino acid. Accurate quantification of this compound is crucial for various applications, including pharmaceutical development, stability studies, and quality control. The analytical methods detailed below are designed to provide high sensitivity, specificity, and accuracy for the determination of this compound in various sample matrices.

The primary analytical techniques covered in this document include:

-

Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) : A widely accessible and robust method suitable for routine analysis and stability studies.

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) : A highly sensitive and selective method ideal for complex matrices and low-level quantification.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : A powerful technique for volatile or derivatized non-volatile compounds, offering excellent separation and identification capabilities.

Analytical Techniques and Protocols

Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is adapted from stability-indicating assays for N-acetyl-L-cysteine and its disulfide dimer.[1] It is designed to separate this compound from its potential impurities and degradation products.

Experimental Protocol:

a. Instrumentation and Columns:

-

HPLC system with a quaternary pump, autosampler, and UV detector.

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

b. Reagents and Standards:

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Deionized water (18.2 MΩ·cm).

-

Formic acid (LC-MS grade).

-

This compound reference standard.

c. Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

-

0-5 min: 5% B

-

5-20 min: 5% to 95% B

-

20-25 min: 95% B

-

25-26 min: 95% to 5% B

-

26-30 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

UV Detection Wavelength: 210 nm.

d. Standard and Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1-100 µg/mL).

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Quantitative Data Summary (RP-HPLC-UV):

| Parameter | Typical Performance |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.5 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

Experimental Workflow (RP-HPLC-UV):

References

Application Notes and Protocols for Diethyl L-Cystinate in Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl L-cystinate, the diethyl ester derivative of the amino acid L-cystine, presents significant potential in the design of advanced drug delivery systems. Its inherent chemical functionalities—two ester groups and a disulfide bond—offer compelling opportunities for the development of prodrugs and stimuli-responsive nanocarriers. The ester linkages are susceptible to enzymatic hydrolysis within the body, allowing for controlled release of L-cystine or its constituent L-cysteine molecules. Concurrently, the disulfide bond provides a redox-sensitive cleavage site, enabling targeted drug release in environments with high concentrations of reducing agents like glutathione, a hallmark of the intracellular space and certain tumor microenvironments.

These application notes provide an overview of the potential uses of this compound in drug delivery, alongside detailed, adaptable protocols for the synthesis and evaluation of such systems. While direct, extensive literature on this compound in drug delivery is emerging, the following sections are built upon established principles of prodrug design and redox-responsive systems, offering a robust starting point for innovative research.

Application Note 1: this compound as a Prodrug for L-Cysteine Delivery

Concept: this compound can function as a prodrug to enhance the bioavailability and cellular uptake of L-cysteine. L-cysteine is a crucial amino acid with antioxidant properties, but its direct administration can be limited by poor stability and low permeability. The ester groups in this compound mask the carboxylic acid functionalities, increasing its lipophilicity and potential for passive diffusion across cell membranes.

Mechanism of Action:

-

Uptake: The more lipophilic this compound crosses the cell membrane.

-

Hydrolysis: Intracellular esterases hydrolyze the ethyl ester groups, converting this compound back to L-cystine.

-

Reduction: The disulfide bond of L-cystine is subsequently reduced by intracellular glutathione (GSH) to yield two molecules of L-cysteine.

This strategy can be employed to replenish intracellular L-cysteine levels, thereby bolstering the cell's antioxidant defenses.

Application Note 2: Redox-Responsive Nanoparticles for Targeted Drug Release

Concept: this compound can be used as a crosslinker or a functional component in the synthesis of nanoparticles that are stable in the bloodstream but dissociate in a reducing environment to release a therapeutic payload. This is particularly advantageous for cancer therapy, as the intracellular environment and some tumor microenvironments have significantly higher glutathione concentrations than the systemic circulation.

Design Strategy: this compound can be incorporated into polymeric nanoparticles in several ways:

-

As a crosslinking agent: The amino groups of this compound can be reacted with polymers containing suitable functional groups (e.g., activated esters, isocyanates) to form a crosslinked, biodegradable nanocarrier.

-

As a functional monomer: this compound can be modified to contain polymerizable groups and then co-polymerized with other monomers to create a redox-sensitive polymer backbone.

Upon entering a target cell, the high intracellular GSH concentration cleaves the disulfide bonds within the nanoparticle structure, leading to its disassembly and the release of the encapsulated drug.

Quantitative Data Summary

As specific quantitative data for this compound-based drug delivery systems are not extensively available in the literature, the following table presents typical data ranges observed for similar L-cysteine and L-cystine-based systems to serve as a benchmark for experimental design.

| Parameter | Drug Delivery System | Typical Values | Reference |

| Particle Size | L-cysteine modified chitosan nanoparticles | 150 - 300 nm | [1][2] |

| Zeta Potential | L-cysteine modified transfersomes | -20 to -40 mV | [1][2] |

| Encapsulation Efficiency | Doxorubicin in L-cystine-based nanogels | 70 - 90% | [3] |

| Drug Loading Capacity | Lapatinib in cysteine-based nanoparticles | 10 - 15% | [3] |

| In Vitro Drug Release (24h, +GSH) | Doxorubicin from redox-responsive nanogels | 60 - 80% | [3] |

| In Vitro Drug Release (24h, -GSH) | Doxorubicin from redox-responsive nanogels | 15 - 30% | [3] |

Experimental Protocols

Protocol 1: Synthesis of this compound-Crosslinked Polymeric Nanoparticles for Doxorubicin Delivery (Hypothetical)

This protocol describes the preparation of redox-responsive nanoparticles using this compound as a crosslinker for a biodegradable polymer, encapsulating the chemotherapeutic agent doxorubicin (DOX).

Materials:

-

Poly(lactic-co-glycolic acid)-NHS ester (PLGA-NHS)

-

This compound dihydrochloride

-

Doxorubicin hydrochloride (DOX·HCl)

-

Triethylamine (TEA)

-

Dimethyl sulfoxide (DMSO)

-

Polyvinyl alcohol (PVA)

-

Dichloromethane (DCM)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Glutathione (GSH)

Procedure:

-

DOX Loading:

-

Dissolve 10 mg of DOX·HCl and 5 µL of TEA in 1 mL of DMSO.

-

Dissolve 50 mg of PLGA-NHS in 2 mL of DCM.

-

Mix the two solutions and stir for 1 hour to allow for the conjugation of DOX to the polymer (optional, for covalent loading) or simply mix for physical encapsulation.

-

-

Crosslinker Preparation:

-

Dissolve 5 mg of this compound dihydrochloride and 4 µL of TEA in 0.5 mL of DMSO.

-

-

Nanoparticle Formulation (Oil-in-Water Emulsion):

-

Add the this compound solution to the PLGA-DOX solution. Stir for 2 hours to initiate crosslinking.

-

Prepare a 2% w/v PVA solution in water.

-

Add the organic phase dropwise to 10 mL of the PVA solution while sonicating on ice.

-

Continue sonication for 5 minutes to form a stable nanoemulsion.

-

-

Solvent Evaporation and Purification:

-

Stir the emulsion at room temperature for 4 hours to allow the DCM to evaporate.

-

Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes.

-

Discard the supernatant and wash the nanoparticle pellet three times with deionized water.

-

-

Characterization:

-

Resuspend the nanoparticles in water and analyze for particle size and zeta potential using Dynamic Light Scattering (DLS).

-

Lyophilize a portion of the nanoparticles to determine drug loading and encapsulation efficiency via UV-Vis spectrophotometry.

-

Protocol 2: In Vitro Redox-Responsive Drug Release Study

This protocol evaluates the release of DOX from the synthesized nanoparticles in response to a reducing agent.

Materials:

-

DOX-loaded this compound nanoparticles

-

PBS, pH 7.4

-

Glutathione (GSH)

-

Dialysis membrane (MWCO 3.5 kDa)

Procedure:

-

Sample Preparation:

-

Prepare two release media: PBS (pH 7.4) and PBS (pH 7.4) containing 10 mM GSH.

-

Disperse 5 mg of the lyophilized nanoparticles in 1 mL of PBS.

-

-

Dialysis Setup:

-

Transfer the nanoparticle suspension into a dialysis bag.

-

Place the dialysis bag into 50 mL of the release medium (with and without GSH).

-

Incubate at 37°C with gentle shaking.

-

-

Sample Collection and Analysis:

-

At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium.

-

Quantify the concentration of released DOX in the collected samples using a fluorescence spectrophotometer (Ex: 480 nm, Em: 590 nm).

-

-

Data Analysis:

-

Calculate the cumulative percentage of drug release at each time point.

-

Plot the cumulative release percentage against time for both conditions (with and without GSH) to demonstrate redox-responsiveness.

-

Visualizations

Caption: Proposed metabolic pathway for this compound as a prodrug.

Caption: Schematic of a redox-responsive nanoparticle releasing its payload.

References

Troubleshooting & Optimization

Technical Support Center: Diethyl L-Cystinate Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of diethyl L-cystinate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the common Fischer esterification method using L-cystine, ethanol, and an acid catalyst such as hydrogen chloride.

| Issue | Potential Cause(s) | Recommended Action(s) |

| Low or No Product Yield | 1. Incomplete reaction: Fischer esterification is an equilibrium-driven process. | 1. Use a large excess of ethanol to shift the equilibrium towards the product. Remove water as it forms, for example, by using a Dean-Stark apparatus. Ensure a sufficient amount of acid catalyst (e.g., anhydrous HCl gas or concentrated sulfuric acid) is used. |

| 2. Low solubility of L-cystine: L-cystine has poor solubility in ethanol, which can limit the reaction rate. | 2. Ensure vigorous stirring to maximize the surface area of the L-cystine. A prolonged reaction time at reflux may be necessary. | |

| 3. Insufficient reaction time or temperature: The reaction may be too slow under the current conditions. | 3. Increase the reaction time and ensure the mixture is maintained at a gentle reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). | |

| Product is difficult to isolate/purify | 1. Formation of emulsions during workup: The presence of unreacted starting material and byproducts can lead to difficulties in phase separation. | 1. Adjust the pH of the aqueous layer carefully during extraction. The use of brine (saturated NaCl solution) can help to break emulsions. |

| 2. Product co-precipitation with unreacted L-cystine: If the reaction is incomplete, the starting material may precipitate with the product. | 2. Ensure the reaction goes to completion. The product, this compound dihydrochloride, is typically much more soluble in the reaction mixture than L-cystine. | |

| Presence of Impurities in the Final Product | 1. Unreacted L-cystine: Incomplete esterification. | 1. Improve reaction conditions as described for low yield. Unreacted L-cystine can often be removed by filtration due to its lower solubility. |

| 2. L-cysteine ethyl ester monoester: Incomplete esterification of both carboxylic acid groups. | 2. Drive the reaction to completion with excess ethanol and sufficient reaction time. Purification by recrystallization may be necessary to separate the monoester from the diester. | |

| 3. Polymeric byproducts: Potential for intermolecular amide bond formation, especially if the reaction temperature is too high or if the amino groups are not protonated. | 3. Maintain a sufficient concentration of acid to ensure the amino groups are protonated as the dihydrochloride salt. Avoid excessive heating. | |

| 4. Racemized product (D- and meso-isomers): Harsh reaction conditions (e.g., prolonged heating in strong acid) can lead to racemization at the alpha-carbon. | 4. Use the mildest effective reaction conditions. Analyze the optical purity of the product using chiral HPLC or by measuring the specific rotation. | |

| 5. Thiol-containing impurities: If starting with L-cysteine or if reduction of the disulfide bond occurs. | 5. Starting with L-cystine minimizes this issue. If L-cysteine is the desired product, a subsequent reduction step after esterification is recommended. |

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and straightforward method is the Fischer esterification of L-cystine with a large excess of ethanol, using a strong acid catalyst like anhydrous hydrogen chloride gas or concentrated sulfuric acid. The product is typically isolated as the dihydrochloride salt, which is more stable and crystalline.

Q2: Why is it recommended to start with L-cystine instead of L-cysteine for the synthesis of the corresponding diethyl ester?

A2: Starting with L-cystine avoids potential side reactions associated with the free thiol group (-SH) of L-cysteine. The thiol group can be oxidized or participate in other undesired reactions under the esterification conditions. If the final desired product is L-cysteine diethyl ester, a reduction of the disulfide bond in this compound can be performed as a subsequent step.

Q3: How can I monitor the progress of the esterification reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., a mixture of dichloromethane and methanol) can be used to separate the product from the starting material. The starting material (L-cystine) is highly polar and will have a low Rf value, while the product (this compound) will be less polar and have a higher Rf value.

Q4: What are the expected common impurities in this compound synthesis via Fischer esterification of L-cystine?

A4: The most common impurities include:

-

Unreacted L-cystine: Due to incomplete reaction.

-

L-cystine monoethyl ester: A result of partial esterification.

-

Polymeric materials: Formed through side reactions.

-

Racemized products: D- and meso-isomers can form under harsh conditions.

Q5: What is a typical purification method for this compound dihydrochloride?